N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide
Description
N-{4-[(Dimethylamino)methyl]phenyl}-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorobenzoyl core and a para-substituted phenyl ring modified with a dimethylaminomethyl group. This structure confers unique electronic and steric properties, making it relevant for pharmaceutical and chemical research.
Properties
IUPAC Name |
N-[4-[(dimethylamino)methyl]phenyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-19(2)11-12-3-9-15(10-4-12)18-16(20)13-5-7-14(17)8-6-13/h3-10H,11H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPMPJSPUMQJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-[(dimethylamino)methyl]aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Cancer Treatment
One of the primary applications of N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide is in the treatment of cancer, particularly colorectal cancer. Research indicates that compounds with similar structures can act as inhibitors of the β-catenin/Tcf-4 signaling pathway, which is crucial in the development and progression of various cancers. The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Study : A patent describes the use of amino-substituted quinazoline derivatives as potential therapeutic agents targeting the β-catenin/Tcf-4 pathway. It suggests that this compound could be developed into a pharmaceutical agent for treating colorectal cancer through its inhibitory effects on this signaling pathway .
Drug Development
The compound serves as a versatile scaffold in medicinal chemistry, facilitating the design and synthesis of new drugs. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.
Example : Researchers have utilized similar compounds to explore their interactions with various biological targets, leading to the development of novel anti-cancer agents that exhibit improved efficacy and selectivity .
Biological Research
This compound can also be employed as a tool compound in biological research. Its ability to modulate specific pathways makes it valuable for studying cellular processes related to cancer biology.
Application : It can be used in cell culture studies to investigate the effects of β-catenin/Tcf-4 inhibition on cell proliferation and survival, providing insights into potential therapeutic strategies .
Summary of Findings
The applications of this compound span across various domains within scientific research, particularly in oncology and drug development. Its role as an inhibitor of critical signaling pathways positions it as a promising candidate for further investigation and potential therapeutic use.
Mechanism of Action
The mechanism of action of N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA)
- Structural Differences: Replaces the dimethylaminomethylphenyl group with a diethylaminoethyl chain.
- Impact : The ethyl groups increase lipophilicity (higher logP) compared to the methyl groups in the target compound. The longer ethyl chain may reduce steric hindrance but decrease metabolic stability due to increased oxidation susceptibility .
N-(2-Nitrophenyl)-4-bromo-benzamide
- Structural Differences: Substitutes fluorine with bromine and replaces the dimethylaminomethyl group with a nitro group.
- Impact: Bromine’s larger atomic radius and stronger electron-withdrawing effects reduce solubility. The nitro group introduces polar interactions but may confer cytotoxicity, limiting therapeutic applications compared to the dimethylamino group .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
- Structural Differences: Contains a chloro substituent and methoxy/methyl groups instead of fluorine and dimethylaminomethyl.
- Impact: Chlorine’s moderate electron-withdrawing effect and methoxy’s electron-donating nature create a balanced electronic profile. However, the lack of a basic dimethylamino group reduces water solubility, affecting pharmacokinetics .
N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (Compound 5b)
- Key Feature: Shares the dimethylaminomethyl motif linked to a benzimidazole-thiazole scaffold.
- Impact: The dimethylamino group enhances membrane permeability, contributing to antitubercular activity (MIC: 3.12 µg/mL). This suggests that the dimethylaminomethyl group in the target compound may similarly improve bioavailability for CNS-targeted therapies .
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide
- Structural Differences : Incorporates a sulfonamide group and chlorobenzyl substituent.
- However, the chlorobenzyl group increases molecular weight (MW: 447.9 g/mol vs. target compound’s ~302.3 g/mol), which may reduce blood-brain barrier penetration .
Solubility and LogP Trends
| Compound | Substituents | Solubility (Predicted) | logP (Estimated) |
|---|---|---|---|
| Target Compound | 4-F, dimethylaminomethyl | High (due to basic N) | ~2.1 |
| N-(2-Diethylaminoethyl)-[18F]FBZ | 4-F, diethylaminoethyl | Moderate | ~2.8 |
| N-(2-Nitrophenyl)-4-bromo-benzamide | 4-Br, nitro | Low | ~3.5 |
| N-(4-Fluorophenyl)-4-ethylbenzamide | 4-F, ethylphenyl | Low | ~3.2 |
FBZ: Fluorobenzamide; logP values estimated via fragment-based methods.
Biological Activity
N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities and applications in cancer therapy. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be characterized by its specific molecular structure, which includes a dimethylaminomethyl group attached to a phenyl ring and a fluorobenzamide moiety. This structure is significant for its interaction with biological targets, particularly in cancer pathways.
Research indicates that compounds similar to this compound may act as inhibitors of the β-catenin/Tcf-4 signaling pathway, which is crucial in various cancers, including colorectal cancer. The inhibition of this pathway can lead to reduced cell proliferation and tumor growth.
Key Findings:
- Inhibition of β-catenin : Studies have shown that related compounds effectively inhibit the β-catenin/Tcf-4 pathway, leading to decreased expression of target genes associated with cell proliferation and survival .
- Cell Growth Inhibition : Analogues have demonstrated significant antiproliferative activity against human colorectal cancer cell lines, such as HT29 and LoVo. For instance, compound 9 (related to this compound) exhibited over 50% inhibition of tumor volume in xenograft models .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its analogues:
| Compound | Target | Activity | IC50 (µM) | References |
|---|---|---|---|---|
| Compound 9 | β-catenin/Tcf-4 | Antiproliferative | < 10 | |
| This compound | Unknown | Cytotoxicity | TBD | |
| Analog 19 | β-catenin/Tcf-4 | Gene expression modulation | < 20 |
Case Studies
Several studies have provided insights into the efficacy of this compound:
- Colorectal Cancer Models :
- Gene Expression Analysis :
- Pharmacokinetics and Efficacy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
